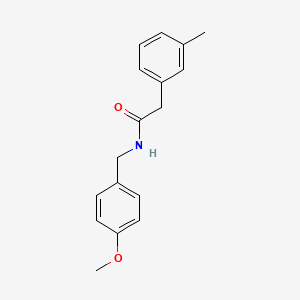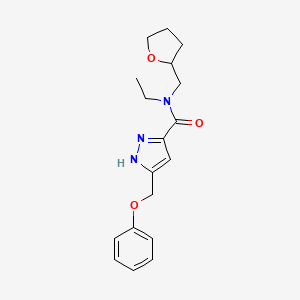![molecular formula C23H24N4O B5293257 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5293257.png)
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide, also known as DPI-3290, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a selective inhibitor of protein kinase C theta (PKCθ), an enzyme that plays a critical role in T-cell activation and inflammation.
Wirkmechanismus
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide is a selective inhibitor of PKCθ, which plays a critical role in T-cell activation and proliferation. PKCθ is activated by various stimuli, including T-cell receptor (TCR) signaling, and plays a critical role in the downstream signaling cascade that leads to T-cell activation and cytokine production. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide inhibits the activity of PKCθ by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide have been extensively studied in preclinical models. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been shown to inhibit T-cell activation and cytokine production, reduce atherosclerotic plaque formation, and have anti-tumor activity. Additionally, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide for lab experiments is its selectivity for PKCθ, which allows for the specific inhibition of T-cell activation and cytokine production. Additionally, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been shown to have a favorable safety profile in preclinical studies, making it a promising candidate for further development. However, one of the limitations of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide may have potential as a cancer therapy, either alone or in combination with other agents. Finally, further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide and its potential applications in cardiovascular diseases.
Synthesemethoden
The synthesis of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide involves a multi-step process that begins with the reaction of 3,5-dimethyl-2-phenylindole with formaldehyde to form N-(3,5-dimethyl-2-phenylindol-7-yl)methylamine. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. PKCθ is predominantly expressed in T-cells, where it plays a critical role in T-cell activation and proliferation. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been shown to inhibit T-cell activation and cytokine production, making it a promising therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been shown to have anti-tumor activity in preclinical models of cancer, making it a potential candidate for cancer therapy. Finally, PKCθ has been implicated in the development of atherosclerosis, and N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has been shown to reduce atherosclerotic plaque formation in animal models, suggesting its potential use in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-15-12-19(14-24-23(28)17(3)27-11-7-10-25-27)22-20(13-15)16(2)21(26-22)18-8-5-4-6-9-18/h4-13,17,26H,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKECWQAQCECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)C(C)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5293179.png)
![N-(3-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5293182.png)

![3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B5293217.png)
![3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293222.png)
![3-(4-butoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293228.png)
![N-ethyl-3-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5293236.png)
![methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5293237.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)

![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)